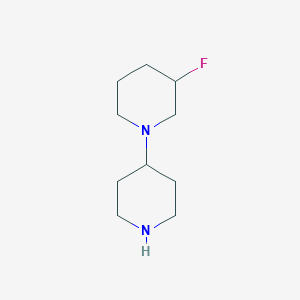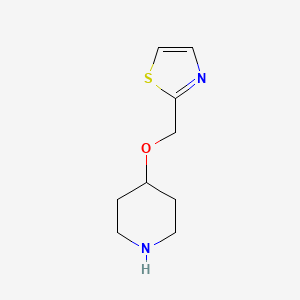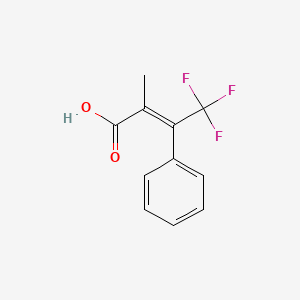
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid
Overview
Description
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid, also known as TFPCA, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various scientific applications, including its use as a building block for the synthesis of other compounds, as well as its potential as a drug candidate.
Mechanism of Action
The exact mechanism of action of 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid is not fully understood. However, it is believed that 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid exerts its effects by inhibiting the activity of specific enzymes or signaling pathways. For example, 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has been shown to have various biochemical and physiological effects. For example, 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has also been shown to reduce oxidative stress and apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has several advantages for lab experiments. First, it is relatively easy to synthesize and purify. Second, it has shown promising results in various scientific applications, including its potential as a drug candidate. However, there are also some limitations to using 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid in lab experiments. For example, it may have off-target effects or toxicity at higher concentrations.
Future Directions
There are several future directions for the study of 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid. First, further studies are needed to elucidate the exact mechanism of action of 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid. Second, more research is needed to determine the safety and efficacy of 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid as a drug candidate. Third, 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid could be used as a starting point for the synthesis of other compounds with potential therapeutic applications. Finally, 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid could be used in combination with other drugs or therapies to enhance their efficacy.
Synthesis Methods
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid can be synthesized through the Michael addition reaction of 2-methyl-3-phenylacrylic acid and trifluoroacetic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has been used in various scientific research applications, including its use as a building block for the synthesis of other compounds. For example, 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has been used to synthesize a series of 4,4,4-trifluoro-2-methyl-3-phenylbutanoic acid derivatives, which showed promising results as potential anti-inflammatory agents.
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid has also been studied for its potential as a drug candidate. In one study, 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid was shown to inhibit the growth of human lung cancer cells in vitro. Another study found that 4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid had potent anti-inflammatory effects in a mouse model of acute lung injury.
properties
IUPAC Name |
(E)-4,4,4-trifluoro-2-methyl-3-phenylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(10(15)16)9(11(12,13)14)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWIBSDUDPYEDO-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\C(F)(F)F)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211881 | |
| Record name | (2E)-4,4,4-Trifluoro-2-methyl-3-phenyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-methyl-3-phenyl-(E)-crotonic acid | |
CAS RN |
933062-17-0 | |
| Record name | (2E)-4,4,4-Trifluoro-2-methyl-3-phenyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933062-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-4,4,4-Trifluoro-2-methyl-3-phenyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






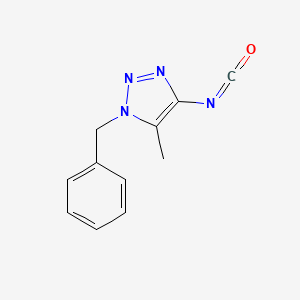
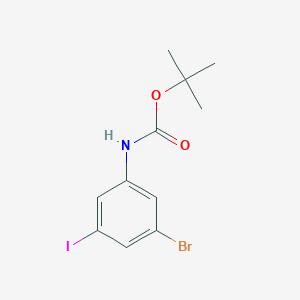
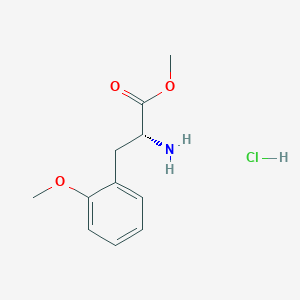
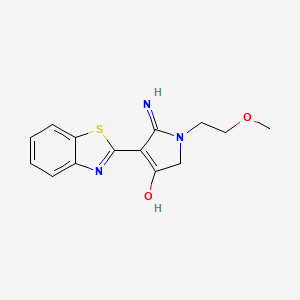

![Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6594116.png)
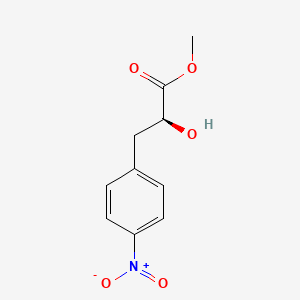
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594128.png)
